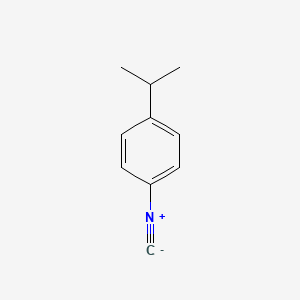
Benzene, 1-isocyano-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-isocyano-4-(1-methylethyl)-: is an organic compound with the molecular formula C₁₀H₁₁N. It is characterized by a benzene ring substituted with an isocyano group (-NC) at the first position and an isopropyl group (-CH(CH₃)₂) at the fourth position1-isocyano-2-propan-2-ylbenzene .
Synthetic Routes and Reaction Conditions:
Isocyanation Reaction: The compound can be synthesized through the isocyanation of benzene using isopropylamine and phosgene. The reaction typically involves heating benzene with isopropylamine in the presence of phosgene to form the isocyanate intermediate, which is then further processed to yield the final product.
Sandmeyer Reaction: Another method involves the diazotization of aniline derivatives followed by the Sandmeyer reaction to introduce the isocyanate group. This method requires careful control of reaction conditions to avoid side reactions.
Industrial Production Methods: The industrial production of Benzene, 1-isocyano-4-(1-methylethyl)- involves large-scale isocyanation reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.
Types of Reactions:
Oxidation: Benzene, 1-isocyano-4-(1-methylethyl)- can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the isocyano group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, where the isocyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-isocyano-4-(1-methylethyl)- is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: The compound has been studied for its potential biological activity, including its use as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its applications in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, Benzene, 1-isocyano-4-(1-methylethyl)- is utilized in the production of polymers, resins, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism by which Benzene, 1-isocyano-4-(1-methylethyl)- exerts its effects involves its interaction with molecular targets and pathways. The isocyano group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzene, 1-isocyanato-4-methyl-
Benzene, 1-isocyanato-2-methyl-
Benzene, 1-isocyanato-3-methyl-
Uniqueness: Benzene, 1-isocyano-4-(1-methylethyl)- is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the isopropyl group at the fourth position provides steric hindrance, affecting the compound's behavior in chemical reactions and biological systems.
Propriétés
IUPAC Name |
1-isocyano-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQRUQKMFSRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391271 |
Source


|
| Record name | BENZENE, 1-ISOCYANO-4-(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463302-31-0 |
Source


|
| Record name | BENZENE, 1-ISOCYANO-4-(1-METHYLETHYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

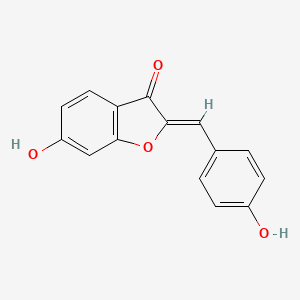



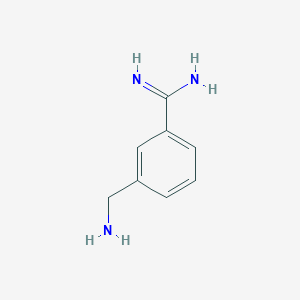
![(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B7809309.png)
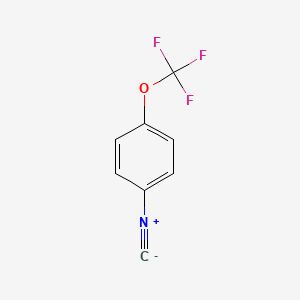
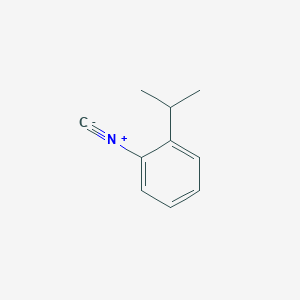


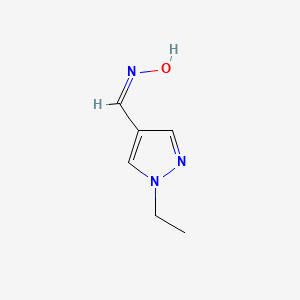
![4-[4-Methyl-2-(pentyloxy)benzenesulfonamido]benzoic acid](/img/structure/B7809364.png)

